molecular formula C19H28O3 B12359816 11-Ketodihydrotestosterone-d3

11-Ketodihydrotestosterone-d3

Cat. No.: B12359816
M. Wt: 307.4 g/mol
InChI Key: RSQKILYTRHKUIJ-RRAJKZIQSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-Ketodihydrotestosterone-d3 typically involves the conversion of 11β-Hydroxyandrostenedione to 11-Ketodihydrotestosterone. This process includes several steps such as oxidation and reduction reactions under controlled conditions. The specific reaction conditions, including temperature, pressure, and the use of catalysts, are crucial to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process often includes the use of advanced techniques such as chromatography for purification and mass spectrometry for quality control .

Chemical Reactions Analysis

Types of Reactions

11-Ketodihydrotestosterone-d3 undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones.

    Reduction: Conversion of ketones to hydroxyl groups.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which can be further used in scientific research and industrial applications .

Scientific Research Applications

11-Ketodihydrotestosterone-d3 has a wide range of applications in scientific research, including:

Mechanism of Action

11-Ketodihydrotestosterone-d3 exerts its effects by binding to androgen receptors with high affinity. This binding activates the receptor, leading to the regulation of gene expression and protein synthesis. The molecular targets and pathways involved include the androgen receptor signaling pathway, which plays a crucial role in the development and progression of androgen-dependent conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its high potency as an androgen receptor agonist and its stability compared to other androgens. This stability allows it to remain active for longer periods, making it a valuable compound in both research and therapeutic applications .

Properties

Molecular Formula

C19H28O3

Molecular Weight

307.4 g/mol

IUPAC Name

(5S,8S,9S,10S,13S,14S,17S)-16,16,17-trideuterio-17-hydroxy-10,13-dimethyl-2,4,5,6,7,8,9,12,14,15-decahydro-1H-cyclopenta[a]phenanthrene-3,11-dione

InChI

InChI=1S/C19H28O3/c1-18-8-7-12(20)9-11(18)3-4-13-14-5-6-16(22)19(14,2)10-15(21)17(13)18/h11,13-14,16-17,22H,3-10H2,1-2H3/t11-,13-,14-,16-,17+,18-,19-/m0/s1/i6D2,16D

InChI Key

RSQKILYTRHKUIJ-RRAJKZIQSA-N

Isomeric SMILES

[2H][C@]1([C@]2(CC(=O)[C@H]3[C@H]([C@@H]2CC1([2H])[2H])CC[C@@H]4[C@@]3(CCC(=O)C4)C)C)O

Canonical SMILES

CC12CCC(=O)CC1CCC3C2C(=O)CC4(C3CCC4O)C

Origin of Product

United States

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